molecular formula C21H20N4O2 B6418783 2-(3,4-dimethoxyphenyl)-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 1015542-94-5

2-(3,4-dimethoxyphenyl)-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B6418783
CAS No.: 1015542-94-5
M. Wt: 360.4 g/mol
InChI Key: NKUCHUUQCSUKPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dimethoxyphenyl)-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the dimethoxyphenyl and phenyl groups in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of 2-(3,4-dimethoxyphenyl)-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 3,4-dimethoxybenzaldehyde with 5-methyl-1H-pyrazole-3-carboxylic acid, followed by cyclization and amination reactions. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as acetic acid or sulfuric acid to facilitate the reactions .

Industrial production methods for this compound may involve optimization of reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

2-(3,4-Dimethoxyphenyl)-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds, which are important in medicinal chemistry and material science.

    Biology: It exhibits significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. These activities make it a promising candidate for drug development and therapeutic applications.

    Medicine: The compound has shown potential as a lead compound for the development of new pharmaceuticals targeting specific diseases, such as cancer and inflammatory disorders.

    Industry: It is used in the development of new materials with unique properties, such as organic semiconductors and light-emitting diodes (LEDs).

Comparison with Similar Compounds

2-(3,4-Dimethoxyphenyl)-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both dimethoxyphenyl and phenyl groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2/c1-14-11-20(23-16-7-5-4-6-8-16)25-21(22-14)13-17(24-25)15-9-10-18(26-2)19(12-15)27-3/h4-13,23H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKUCHUUQCSUKPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=NN2C(=C1)NC3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.